![molecular formula C28H24N2O3S B282213 1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B282213.png)
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a benzoyl group, a tert-butylphenyl group, and a hydroxy-dihydro-pyrrolone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the benzoyl and tert-butylphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the cyclization to form the hydroxy-dihydro-pyrrolone structure under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and the hydroxy-dihydro-pyrrolone structure are key functional groups that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may have different alkyl or aryl substituents.
Propriétés
Formule moléculaire |
C28H24N2O3S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24N2O3S/c1-28(2,3)19-15-13-17(14-16-19)23-22(24(31)18-9-5-4-6-10-18)25(32)26(33)30(23)27-29-20-11-7-8-12-21(20)34-27/h4-16,23,31H,1-3H3/b24-22- |
Clé InChI |
UZQMEPAYFHVDOF-GYHWCHFESA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


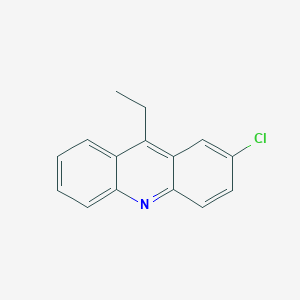

![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
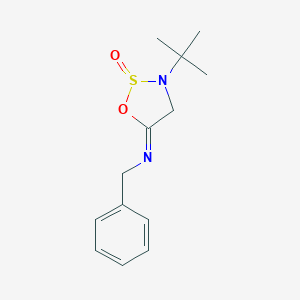
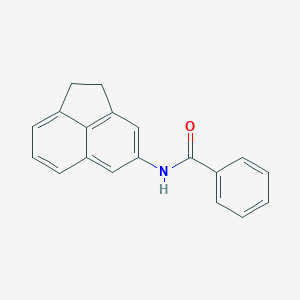
![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
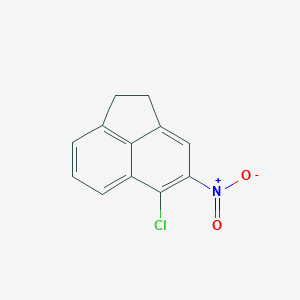
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)
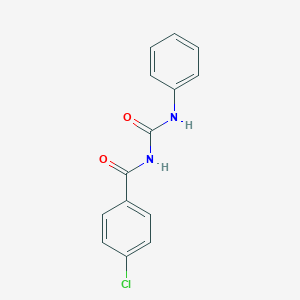
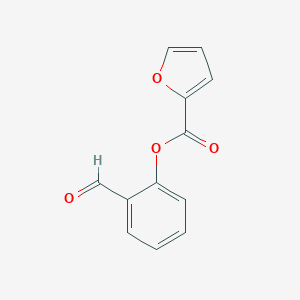
![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
